REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[C:8]2[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:9]=2[S:10][CH:11]=1.[CH3:17][S:18]SC.O>CCCCCC.CCOCC>[Br:16][C:14]1[CH:13]=[CH:12][C:9]2[S:10][CH:11]=[C:7]([S:18][CH3:17])[C:8]=2[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1)C=CC(=C2)Br
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -70° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at -70° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with petrol (b.p. 40°-60°)
|
Type
|
CUSTOM
|
Details
|
gave a small amount of impurity
|
Type
|
CUSTOM
|
Details
|
The product-containing fractions were evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(SC=C2SC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |